5-methyl-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidine-2,4-dione
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Overview
Description
5-methyl-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidine-2,4-dione is a bicyclic compound that belongs to the class of pyrimidines. This compound is characterized by its unique structure, which includes a cyclopentane ring fused to a pyrimidine ring. The presence of a methyl group at the 5th position and two keto groups at the 2nd and 4th positions further defines its chemical identity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidine-2,4-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopentanone derivative with a urea derivative in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-methyl-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The methyl group and other positions on the ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce diols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
5-methyl-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and potential therapeutic agent.
Mechanism of Action
The mechanism of action of 5-methyl-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in DNA replication, leading to antiproliferative effects. The exact pathways and molecular targets vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione: This compound shares a similar core structure but with a different ring fusion.
Pyrimido[4,5-d]pyrimidine: Another bicyclic compound with a similar pyrimidine core but different substituents and ring fusion.
Uniqueness
5-methyl-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidine-2,4-dione is unique due to its specific ring structure and substitution pattern. The presence of the methyl group and the keto groups at specific positions confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H10N2O2 |
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Molecular Weight |
166.18 g/mol |
IUPAC Name |
5-methyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H10N2O2/c1-4-2-3-5-6(4)7(11)10-8(12)9-5/h4H,2-3H2,1H3,(H2,9,10,11,12) |
InChI Key |
NVQZFEBDEQAZDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C1C(=O)NC(=O)N2 |
Origin of Product |
United States |
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